1-Chloro-2-isocyanato-4-methoxybenzene
Overview
Description
1-Chloro-2-isocyanato-4-methoxybenzene is an organic compound with the molecular formula C8H6ClNO2 It is a derivative of benzene, characterized by the presence of a chlorine atom, an isocyanate group, and a methoxy group attached to the benzene ring
Preparation Methods
The synthesis of 1-chloro-2-isocyanato-4-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 1-chloro-2-nitro-4-methoxybenzene with phosgene, followed by the reduction of the nitro group to an amine and subsequent conversion to the isocyanate group using phosgene or other suitable reagents . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Chloro-2-isocyanato-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Oxidation and Reduction: The methoxy group can undergo oxidation to form corresponding aldehydes or acids, while reduction reactions can convert the isocyanate group to an amine.
Common reagents used in these reactions include phosgene, amines, alcohols, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-2-isocyanato-4-methoxybenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity with nucleophiles makes it useful in bioconjugation techniques, where it can be used to label proteins and other biomolecules.
Mechanism of Action
The mechanism of action of 1-chloro-2-isocyanato-4-methoxybenzene involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, allowing it to react with nucleophilic sites on biomolecules, such as amino groups on proteins. This reactivity can lead to the formation of covalent bonds, modifying the structure and function of the target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .
Comparison with Similar Compounds
1-Chloro-2-isocyanato-4-methoxybenzene can be compared with other similar compounds, such as:
1-Chloro-4-isocyanato-2-methoxybenzene: Similar structure but different positions of the functional groups, leading to different reactivity and applications.
2-Chloro-4-isocyanato-1-methoxybenzene: Another isomer with distinct chemical properties and uses.
1-Chloro-2-isocyanato-4-(trifluoromethyl)benzene:
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct reactivity and versatility in various chemical reactions and applications.
Properties
IUPAC Name |
1-chloro-2-isocyanato-4-methoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2/c1-12-6-2-3-7(9)8(4-6)10-5-11/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGNKGVBOQBDGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)N=C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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